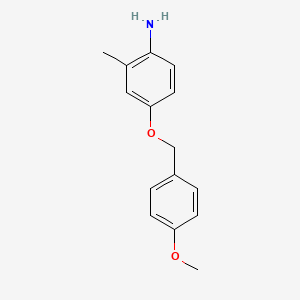

4-(4-Methoxybenzyloxy)-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]-2-methylaniline |

InChI |

InChI=1S/C15H17NO2/c1-11-9-14(7-8-15(11)16)18-10-12-3-5-13(17-2)6-4-12/h3-9H,10,16H2,1-2H3 |

InChI Key |

VRNWVXPYWYLZPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methoxybenzyloxy 2 Methylaniline and Its Analogues

Classical Approaches to Aryl Ether Formation and Amination

Traditional methods for synthesizing substituted anilines and aryl ethers have long been the foundation of organic synthesis. These routes typically involve sequential reactions to build the desired functionality on a basic aromatic scaffold.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the formation of aryl ethers. This reaction typically involves an activated aryl halide or sulfonate, which has an electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. This positioning is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution.

In a plausible synthesis of 4-(4-Methoxybenzyloxy)-2-methylaniline, a suitable starting material would be 4-chloro-2-nitrotoluene (B43163) or 4-fluoro-2-nitrotoluene. The nitro group at the ortho position strongly activates the ring towards nucleophilic attack. The synthesis of the ether linkage would proceed by reacting this substrate with the alkoxide of 4-methoxybenzyl alcohol, generated in situ using a base like sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction, often referred to as Williamson ether synthesis, forms the C-O bond, yielding 1-methyl-4-(4-methoxybenzyloxy)-2-nitrobenzene. organic-chemistry.orgdntb.gov.ua The subsequent reduction of the nitro group then furnishes the final aniline (B41778) product.

The conversion of a nitro group to a primary amine is a common and highly efficient transformation in the synthesis of anilines. youtube.com Following the formation of the aryl ether via SNAr, the nitro intermediate, 1-methyl-4-(4-methoxybenzyloxy)-2-nitrobenzene, must be reduced to yield the target aniline.

Several reliable methods exist for this reduction. youtube.com

Catalytic Hydrogenation: This is one of the most common methods, involving the use of hydrogen gas (H2) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). youtube.comnih.gov This method is known for its high yields and clean reaction profiles.

Metal-Acid Systems: Another widely used approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like acetic acid or hydrochloric acid. youtube.com For instance, iron powder in acetic acid is a mild and effective reagent for this transformation. youtube.com

Stannous Chloride: Tin(II) chloride (SnCl2) is another effective reagent for the reduction of aromatic nitro groups, often carried out in a solvent like ethanol. youtube.compeptide.com

These reductive methods are generally high-yielding and tolerate a wide range of functional groups, making the nitration-reduction sequence a robust strategy for aniline synthesis. youtube.comrsc.org

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. The synthesis of this compound and its analogues relies heavily on the strategic use of protecting groups for both hydroxyl and amino functionalities.

The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and phenols due to its stability under various conditions and the multiple methods available for its selective removal. acs.orgchem-station.comtotal-synthesis.com In the context of the target molecule, the 4-methoxybenzyloxy moiety itself acts as a PMB-protected phenol (B47542). The PMB group is typically introduced via a Williamson ether synthesis, reacting the phenol with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base. total-synthesis.com

A key advantage of the PMB group is its susceptibility to cleavage under conditions that leave other protecting groups, such as standard benzyl (B1604629) ethers, intact. oup.comkiesslinglab.com This allows for selective deprotection in complex molecules.

Table 1: Selected Cleavage Strategies for the p-Methoxybenzyl (PMB) Group

| Reagent(s) | Conditions | Mechanism | References |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | CH2Cl2/H2O, room temperature | Oxidative | chem-station.comoup.comkiesslinglab.com |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | CH3CN/H2O, 0 °C to room temperature | Oxidative | kiesslinglab.com |

| Trifluoroacetic Acid (TFA) | CH2Cl2, room temperature | Acidic | oup.comnih.gov |

| Hydrochloric Acid (HCl) in Hexafluoro-2-propanol (HFIP) | CH2Cl2, room temperature | Acidic | acs.org |

The choice of cleavage method depends on the other functional groups present in the molecule. Oxidative cleavage with DDQ is particularly mild and chemoselective, proceeding via a charge-transfer complex. chem-station.com Acidic cleavage is also common, though it may not be suitable for acid-sensitive substrates. acs.orgnih.gov

Orthogonal protection is a strategy where multiple, distinct classes of protecting groups are used in a single molecule, allowing for the selective removal of one group in the presence of others. biosynth.com This is crucial when synthesizing analogues of this compound that may require further modification at either the amine or the phenol position.

For instance, if a reaction needs to be performed on the phenolic oxygen after the aniline has been formed, the amino group must first be protected. Common protecting groups for anilines include acetyl (Ac) or carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). peptide.comrsc.orgyoutube.com

An orthogonal strategy could involve:

Phenol Protection: The phenol is protected with a PMB group, which is stable to bases and catalytic hydrogenation but can be removed by oxidation (e.g., with DDQ).

Amine Protection: The aniline is protected with a Boc group, which is stable to oxidation and base but is readily cleaved under mild acidic conditions (e.g., with TFA).

This combination allows for the selective deprotection of either the amine or the phenol. The Boc group can be removed with acid to allow for N-alkylation or N-acylation, while the PMB group remains intact. Conversely, the PMB group can be cleaved oxidatively to liberate the phenol for O-alkylation or other modifications, while the Boc-protected aniline is unaffected. biosynth.comsigmaaldrich.com

Advanced Catalytic Methods for C–O and C–N Bond Formation

While classical methods are robust, modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions, improved functional group tolerance, and often greater efficiency.

The formation of the C–O aryl ether bond can be achieved through copper- or palladium-catalyzed reactions. The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved with the development of new ligands, allowing the coupling of aryl halides with alcohols under milder conditions. organic-chemistry.org More recently, palladium-catalyzed Buchwald-Hartwig etherification has emerged as a powerful tool for this transformation, demonstrating broad substrate scope. dntb.gov.ua Nickel-catalyzed cross-couplings have also been developed, showing a unique ability to activate the typically robust C–O bonds of aryl ethers themselves for further functionalization. acs.orgacs.orgresearchgate.net

Similarly, the formation of the C–N bond to create the aniline moiety can be accomplished using advanced catalytic methods. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C–N bonds between aryl halides (or triflates) and amines. tcichemicals.com This method can serve as a powerful alternative to the classical nitration-reduction pathway, often providing a more direct and functional-group-tolerant route to complex anilines. researchgate.net Other metals, such as ruthenium and nickel, have also been employed in catalytic systems for C–N bond formation and even for the challenging cleavage of C–N bonds for further synthetic transformations. acs.orgacs.org

Palladium-Catalyzed Coupling Reactions for Aryl Ether and Amine Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are central to the structure of this compound. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines from aryl halides or pseudohalides. rsc.orgwikipedia.org

This reaction class utilizes a palladium catalyst, typically in a low oxidation state (Pd(0)), in combination with a phosphine-based ligand and a base to couple an amine with an aryl halide. rsc.orgwikipedia.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical and has evolved over several "generations" of catalyst systems, with modern sterically hindered and electron-rich biarylphosphine ligands enabling the coupling of a vast range of substrates under milder conditions. wikipedia.orgias.ac.inacs.org

| Feature | Buchwald-Hartwig Amination | Pd-Catalyzed Etherification |

| Bond Formed | Carbon-Nitrogen (Aryl Amine) | Carbon-Oxygen (Diaryl Ether) |

| Reactants | Aryl Halide/Triflate + Amine | Aryl Halide/Triflate + Phenol/Alcohol |

| Catalyst | Palladium(0) Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Palladium(0) Precatalyst (e.g., [(cinnamyl)PdCl]₂, Pd(OAc)₂) |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) | Bulky, electron-rich biarylphosphines (e.g., t-BuXPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Inorganic base (e.g., K₃PO₄, Cs₂CO₃) |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) | Toluene, Dioxane, DME |

| Temperature | Room Temperature to >100 °C | Room Temperature to >100 °C |

This interactive table summarizes typical conditions for Palladium-catalyzed C-N and C-O bond formation reactions.

Copper-Mediated Cross-Coupling Methodologies (e.g., Ullmann-Goldberg Reactions)

Copper-mediated reactions represent a classical and still highly relevant approach to forming C-N and C-O bonds. The Ullmann condensation (or Ullmann-type reaction) is the copper-promoted conversion of aryl halides to aryl ethers, aryl thioethers, and aryl amines. wikipedia.org Specifically, the synthesis of diaryl ethers is known as the Ullmann ether synthesis, while the formation of N-aryl bonds is often referred to as the Goldberg reaction. wikipedia.org

Traditionally, these reactions required harsh conditions, including high temperatures (often over 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org The aryl halide typically needed to be activated by electron-withdrawing groups to proceed efficiently. wikipedia.org

Modern advancements have transformed these reactions into milder, more versatile catalytic processes. The introduction of soluble copper catalysts, often Cu(I) salts like CuI, along with specific ligands such as diamines, N,N-dimethylglycine, or phenanthroline, has allowed the reactions to proceed at significantly lower temperatures (e.g., 90-140 °C). wikipedia.orgmdpi.comnih.gov These improved catalytic systems have broadened the substrate scope, enabling the coupling of unactivated aryl halides and a wider variety of amines and phenols with greater functional group tolerance. mdpi.comresearchgate.net The mechanism is thought to involve the formation of a copper(I) amide or copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

| Parameter | Traditional Ullmann-Goldberg Reaction | Modern Catalytic Ullmann-Type Reaction |

| Copper Source | Stoichiometric copper powder | Catalytic Cu(I) or Cu(II) salts (e.g., CuI, Cu(OAc)₂) |

| Ligands | None | Often required (e.g., 1,10-phenanthroline, L-proline derivatives) |

| Temperature | High (>200 °C) | Moderate (90–140 °C) |

| Substrate Scope | Limited, often requires activated aryl halides | Broad, includes unactivated aryl halides |

| Solvent | High-boiling polar solvents (e.g., DMF, Nitrobenzene) | DMSO, DMF, Toluene |

This interactive table compares the conditions of traditional versus modern copper-mediated cross-coupling reactions.

Chelation-Assisted Synthetic Approaches

Chelation-assisted synthetic strategies provide a powerful method for achieving high regioselectivity in the functionalization of aromatic rings. This approach involves the use of a directing group attached to the aniline substrate, which coordinates to a transition metal catalyst and directs C-H bond activation to a specific position, typically the ortho position. acs.orgacs.org

For the synthesis of substituted anilines, a directing group, such as an N-pyrimidyl or picolinamide (B142947) group, is first installed on the aniline nitrogen. acs.orgacs.org This group acts as a bidentate ligand, chelating to a metal center (e.g., Rh(III), Cu(II)) and positioning it in close proximity to one of the ortho C-H bonds of the aniline ring. acs.orgacs.org This proximity facilitates the selective cleavage of that C-H bond, creating a metallacyclic intermediate. This intermediate can then react with a coupling partner to install a new functional group at the ortho position. acs.org Afterwards, the directing group can be removed, revealing the ortho-functionalized aniline. acs.org This methodology allows for the direct amination of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgacs.orgbohrium.com

Stereoselective Synthesis and Chiral Induction in Analogue Preparation

The preparation of chiral analogues of substituted anilines, which are prevalent in pharmaceuticals, necessitates the use of stereoselective synthetic methods. nih.gov Key strategies include transition metal-catalyzed asymmetric hydrogenation and stereospecific cross-coupling reactions.

Asymmetric hydrogenation is a widely used method for preparing chiral amines. nih.gov This involves the hydrogenation of prochiral precursors like imines, enamines, or N-heteroaromatic compounds using a chiral transition metal catalyst (often based on rhodium, iridium, or ruthenium) complexed with a chiral ligand. nih.gov The chiral environment provided by the ligand directs the delivery of hydrogen to one face of the substrate, leading to the formation of one enantiomer in excess. nih.gov

Another innovative approach involves the transition-metal-free, stereospecific coupling of enantioenriched alkylboronic esters with aryl hydrazines. nih.govacs.orgresearchgate.net In this method, a chiral secondary or tertiary alkylboronic ester is coupled with a lithiated aryl hydrazine (B178648). The reaction proceeds through an arylboronate complex, which, upon acylation, triggers a 1,2-metalate rearrangement and N-N bond cleavage. This sequence transfers the chiral alkyl group from boron to the aromatic ring with high fidelity, producing enantioenriched anilines possessing benzylic stereocenters with essentially complete enantiospecificity. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Substituted Anilines

The application of green chemistry principles to the synthesis of substituted anilines aims to reduce the environmental impact of chemical processes. acs.org This involves designing reactions that are more efficient, generate less waste, and use less hazardous substances. researchgate.net

Key green strategies relevant to aniline synthesis include:

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. Both palladium and copper-catalyzed coupling reactions are examples of this principle, as they allow for the reaction to proceed with only a small amount of metal. ijtsrd.com

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Chelation-assisted C-H activation is a highly atom-economical strategy as it avoids the need for pre-installed leaving groups. bohrium.com

Use of Safer Solvents and Reagents: This involves replacing hazardous reagents and solvents with safer alternatives. For example, replacing corrosive acetylating agents like acetic anhydride (B1165640) with less hazardous systems like glacial acetic acid with a benign catalyst. ijtsrd.comijtsrd.com Another approach is the use of biocatalysis, employing enzymes or whole-cell systems in aqueous media to produce amines from renewable feedstocks, which operates under mild conditions. researchgate.net

Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources, such as lignin-derived monomers, offers a more sustainable pathway to aromatic amines. acs.org These bio-based approaches avoid the hazardous nitration and reduction steps common in traditional industrial aniline synthesis. acs.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. rsc.orgbenthamdirect.com

Chemical Reactivity and Derivatization Strategies of 4 4 Methoxybenzyloxy 2 Methylaniline

Reactions at the Amine Functionality

The primary amine group in 4-(4-methoxybenzyloxy)-2-methylaniline is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is influenced by the electronic properties of the substituted benzene (B151609) ring, including the electron-donating effects of the ether and methyl groups.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of the aniline (B41778) can be readily acylated or sulfonylated. Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more stable and less reactive amide, a common strategy for protecting the amine group during subsequent synthetic steps.

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. Sulfonamides are robust functional groups that are important in medicinal chemistry and can also serve as protecting groups. A mild, photoredox-catalyzed reaction for the sulfonylation of aniline derivatives with sulfinate salts has also been reported, offering an alternative pathway under gentle conditions. rsc.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-(4-(4-methoxybenzyloxy)-2-methylphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(4-(4-methoxybenzyloxy)-2-methylphenyl)-4-methylbenzenesulfonamide |

Schiff Base Formation and Subsequent Reductions

Primary amines, including this compound, undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. nih.govedu.krd This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. The synthesis of Schiff bases from substituted anilines and various aldehydes is a well-established transformation. researchgate.netresearchgate.net

These imine intermediates can be subsequently reduced to form stable secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). orientjchem.org This two-step process, known as reductive amination, is a powerful method for forming carbon-nitrogen single bonds.

For example, the reaction of this compound with benzaldehyde (B42025) would yield an N-benzylidene intermediate, which upon reduction with sodium borohydride, would produce N-benzyl-4-(4-methoxybenzyloxy)-2-methylaniline. orientjchem.org

Coupling Reactions for Extended Conjugated Systems

The aniline moiety can be incorporated into larger, conjugated systems through various metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for forming carbon-nitrogen bonds between aryl halides or triflates and amines. wesleyan.edunih.gov In this context, this compound can act as the amine coupling partner, reacting with a suitable aryl halide to generate a diarylamine structure. wesleyan.edu

Alternatively, the aromatic ring of the aniline can be functionalized first, for instance, through halogenation, to introduce a handle for subsequent coupling reactions like Suzuki or Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, extending the π-conjugated system of the molecule. Palladium-catalyzed coupling of substituted anilines, such as 2-bromoanilines, with vinylstannanes has been shown to be an effective method for constructing substituted indoles. acs.org Furthermore, direct oxidative cross-coupling reactions between two different anilines have been developed using oxygen as the terminal oxidant, providing a more atom-economical route to substituted biphenyl (B1667301) systems. acs.org

Nitrogen Heterocycle Formation (e.g., Aminocyclization Reactions)

The aniline functional group is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. clockss.org Depending on the reaction partner, various annulation strategies can be employed.

For instance, in the Skraup synthesis, anilines react with glycerol, an oxidizing agent, and sulfuric acid to form quinolines. A modified version, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds to achieve a similar transformation. The reaction of 2-alkynylanilines with carbonyl compounds can lead to various heterocyclic scaffolds, including substituted quinolines. mdpi.com Additionally, three-component reactions involving 1,3-diketones, amines, and another component can provide access to meta-substituted anilines, which can be precursors to other heterocycles. beilstein-journals.orgrsc.org These classical methods, among others, leverage the nucleophilicity of the amine and the reactivity of the adjacent aromatic ring to construct fused heterocyclic systems.

Transformations Involving the 4-Methoxybenzyloxy Moiety

The 4-methoxybenzyl (PMB) ether serves primarily as a protecting group for the phenolic hydroxyl function. Its utility stems from its relative stability under a range of conditions and, more importantly, its susceptibility to selective cleavage under specific oxidative or acidic conditions that often leave other protecting groups, like benzyl (B1604629) ethers, intact. kiesslinglab.comlookchem.comorganic-chemistry.org

Selective Deprotection Methods for the 4-Methoxybenzyl Ether

The cleavage of the PMB ether to reveal the free phenol (B47542) is a crucial step in many synthetic sequences. Several reliable methods have been developed for this purpose.

Oxidative Cleavage: The most common method for PMB deprotection is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). kiesslinglab.comlookchem.comnih.gov The reaction proceeds via a single-electron transfer mechanism, facilitated by the electron-rich nature of the p-methoxybenzyl group, to form a resonance-stabilized carbocation. total-synthesis.com This intermediate is then quenched by water to release the desired phenol and 4-methoxybenzaldehyde (B44291) as a byproduct. total-synthesis.com This method is highly selective for PMB ethers in the presence of many other functional groups and protecting groups, including simple benzyl ethers. lookchem.comtotal-synthesis.com General procedures often involve treating the substrate with DDQ in a solvent system like dichloromethane/water. nih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another oxidizing agent that can be used for this transformation. kiesslinglab.com

Acidic Cleavage: While stable to many mild acidic conditions, the PMB ether can be cleaved by strong acids. kiesslinglab.com Reagents such as trifluoroacetic acid (TFA) or triflic acid (TfOH) can effectively remove the PMB group. ucla.edu The cleavage occurs via protonation of the ether oxygen followed by elimination of the stable 4-methoxybenzyl carbocation. To prevent side reactions, this carbocation is often trapped by a scavenger like anisole (B1667542) or 1,3-dimethoxybenzene. ucla.edu It has been shown that a catalytic amount of triflic acid can efficiently cleave PMB ethers. nih.govkiesslinglab.com Other acidic systems, such as catalytic hydrochloric acid in hexafluoro-2-propanol (HFIP), have also been developed for this purpose. universiteitleiden.nl

Other Methods: Electrochemical methods have been developed for the anodic cleavage of PMB ethers, offering a reagent-free alternative to chemical oxidants. soton.ac.uk Additionally, systems like carbon tetrabromide in methanol (B129727) have been reported to deprotect PMB ethers under neutral conditions. oup.com

Table 2: Comparison of Selective Deprotection Methods for 4-Methoxybenzyl Ethers

| Method | Reagent(s) | Typical Conditions | Advantages | Potential Issues |

| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temp. lookchem.comnih.gov | High selectivity over benzyl ethers, mild conditions. lookchem.comtotal-synthesis.com | Electron-rich dienes or other sensitive functional groups may react. total-synthesis.com |

| Oxidative | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0 °C to room temp. | High efficiency. | Stoichiometric metal oxidant required. |

| Acidic | Trifluoroacetic Acid (TFA) | CH₂Cl₂, ± scavenger (e.g., anisole) | Effective for acid-stable substrates. | Requires strong acid, potential for side reactions with acid-labile groups. |

| Acidic | Triflic Acid (TfOH) | Catalytic amount, CH₂Cl₂, scavenger. kiesslinglab.comucla.edu | Can be used in catalytic amounts. kiesslinglab.com | Strong acid, requires scavenger to trap carbocation. ucla.edu |

| Electrochemical | Anodic Oxidation | MeOH, electrolyte (e.g., Et₄NBF₄) soton.ac.uk | Avoids chemical oxidants, can be selective. soton.ac.uk | Requires specialized equipment. |

Modifications and Functionalization of the Benzyloxy Phenyl Ring

The benzyloxy phenyl ring in this compound is analogous to a p-substituted anisole, and its reactivity is largely governed by the activating effect of the p-methoxy group. This electron-donating group enhances the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong ortho, para-director. Since the para position is occupied by the benzyloxy linkage, electrophilic attack is directed to the ortho positions (C-2' and C-6').

Common electrophilic aromatic substitution reactions that can be anticipated on the benzyloxy phenyl ring include:

Nitration: Introduction of a nitro group (-NO2) onto the ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The reaction is expected to yield predominantly the 2'-nitro derivative, with potential for the 2',6'-dinitro product under harsher conditions.

Halogenation: The ring can be readily halogenated (e.g., with Br2 in a suitable solvent) to introduce halogen atoms at the ortho positions.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are feasible on this activated ring, allowing for the introduction of alkyl and acyl groups, respectively. A Lewis acid catalyst is typically employed for these reactions.

The reactivity of the benzyloxy phenyl ring towards electrophilic substitution is summarized in the table below.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 4-(2'-Nitro-4'-methoxybenzyloxy)-2-methylaniline |

| Bromination | Br2, FeBr3 | 4-(2'-Bromo-4'-methoxybenzyloxy)-2-methylaniline |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-(2'-Acyl-4'-methoxybenzyloxy)-2-methylaniline |

It is important to note that the reaction conditions for these transformations must be carefully controlled to avoid potential side reactions on the more reactive anilino core.

Electrophilic Aromatic Substitution on the Anilino Core

The anilino core of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating resonance effect of the amino group. lkouniv.ac.inbyjus.com The directing effects of the substituents on this ring determine the regioselectivity of these reactions.

The directing influences of the substituents on the anilino ring are as follows:

Amino group (-NH2): Strongly activating and ortho, para-directing. byjus.com

Methyl group (-CH3): Activating and ortho, para-directing.

Benzyloxy group (-OCH2Ph-OCH3): Activating and ortho, para-directing.

The para position relative to the strongly directing amino group is blocked by the benzyloxy substituent. Therefore, electrophilic attack is directed to the available ortho positions (C-3 and C-5) and the remaining open position (C-6). The combined directing effects of the substituents are summarized in the table below.

| Position | Influence of -NH2 (at C-1) | Influence of -CH3 (at C-2) | Influence of -OR (at C-4) | Overall Activation/Deactivation |

| C-3 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Activated |

| C-5 | Ortho (Activating) | Meta (Deactivating) | Ortho (Activating) | Activated |

| C-6 | Para (Activating) | Para (Activating) | Meta (Deactivating) | Activated |

Given the steric hindrance from the adjacent methyl group at C-2, electrophilic substitution is most likely to occur at the C-5 position. The C-3 position is also activated but may be slightly less favored due to steric hindrance from the methyl group. The C-6 position, being para to the methyl group and ortho to the benzyloxy group, is also a potential site for substitution. The precise product distribution would depend on the nature of the electrophile and the reaction conditions.

For instance, in a typical halogenation reaction, one would expect the major product to be the 5-halo-4-(4-methoxybenzyloxy)-2-methylaniline.

Oxidative Transformations of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and this reactivity is a key aspect of the chemical profile of this compound. The nitrogen atom of the primary amino group can be oxidized by various reagents to yield a range of products.

The metabolic N-oxidation of arylamines to N-hydroxy arylamines is a well-documented biotransformation pathway and is often considered a critical step in their conversion to carcinogenic derivatives. This suggests that the nitrogen atom in the target molecule is a site of oxidative attack.

In a laboratory setting, the oxidation of substituted anilines can lead to different products depending on the oxidant and reaction conditions. Some possible oxidative transformations include:

Formation of Nitroso Compounds: Oxidation with reagents like peroxy acids can lead to the formation of the corresponding nitroso derivative.

Formation of Nitro Compounds: Stronger oxidizing agents can further oxidize the amino group to a nitro group.

Formation of Azo and Azoxy Compounds: Under certain conditions, oxidative coupling reactions can occur, leading to the formation of dimeric products such as azo and azoxybenzenes.

The table below summarizes potential oxidative transformations of the aniline moiety.

| Oxidizing Agent | Potential Product Type |

| Peroxy acids (e.g., m-CPBA) | Nitroso derivative |

| Strong oxidants (e.g., KMnO4) | Nitro derivative |

| Mild oxidizing agents | Azo or Azoxy derivatives |

The presence of activating groups on the aniline ring can influence the ease of oxidation and the nature of the products formed. Careful selection of the oxidizing agent and reaction conditions is crucial to achieve selective transformation of the aniline moiety without affecting other functional groups in the molecule.

Mechanistic Investigations of Reactions Involving 4 4 Methoxybenzyloxy 2 Methylaniline

Elucidation of Reaction Pathways for C–N and C–O Bond Formation

The formation of new carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds from 4-(4-Methoxybenzyloxy)-2-methylaniline is of fundamental interest for creating more complex molecules. Mechanistic investigations would be required to understand how the electronic and steric properties of this specific molecule influence these reactions.

Key research questions would include:

For C–N Bond Formation: What are the pathways for reactions such as N-alkylation, N-arylation, or acylation? How does the electron-donating nature of the methoxybenzyloxy group and the methyl group affect the nucleophilicity of the amine? Studies would need to identify intermediates and transition states to map out the reaction coordinates.

For C–O Bond Formation/Cleavage: The benzylic ether linkage is a key feature. Mechanistic studies would focus on the conditions required for its cleavage, which is a common deprotection strategy. Understanding whether this proceeds via an SN1 or SN2 pathway would be crucial. Conversely, the synthesis of this ether bond would also warrant mechanistic investigation. Research into the acid-catalyzed cleavage of similar ether bonds often points to the formation of a stabilized benzylic carbocation.

Studies on Rearrangement Reactions (e.g., Claisen-type Rearrangements)

While the classic Claisen rearrangement involves allyl aryl ethers, analogous rsc.orgrsc.org-sigmatropic rearrangements could be envisaged for related structures. For this compound itself, a direct Claisen rearrangement is not possible as it is not an allyl ether. However, if the molecule were modified to contain an allyl group on the nitrogen or as part of a different ether linkage, such rearrangements could become relevant.

Theoretical studies on the Claisen rearrangement of benzyl (B1604629) vinyl ethers predict a concerted rsc.orgrsc.org-sigmatropic transition state. rsc.org Experimental and computational studies on this compound would be necessary to determine if any analogous rearrangements could be induced under thermal or catalytic conditions, perhaps involving the migration of the methoxybenzyl group.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Substituted anilines are common substrates in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck couplings). Mechanistic analysis of such reactions involving this compound would require identifying the key steps in the catalytic cycle.

A hypothetical catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction, for example, would typically involve:

Oxidative Addition: The palladium(0) catalyst adds to an aryl halide.

Ligand Exchange/Coordination: The aniline (B41778) nitrogen of this compound coordinates to the palladium center.

Deprotonation/Transmetalation: A base removes the proton from the amine, or a transmetalation step occurs.

Reductive Elimination: The C-N bond is formed, and the desired product is released, regenerating the palladium(0) catalyst.

Detailed studies would be needed to determine the rate-determining step and the influence of the substituents on the efficiency and selectivity of each step in the cycle for this specific molecule.

Kinetic and Thermodynamic Considerations in Derivatization Processes

The derivatization of this compound would involve various chemical transformations. Understanding the kinetics and thermodynamics of these processes is essential for optimizing reaction conditions and yields.

Kinetic Studies would focus on measuring reaction rates to determine rate laws and activation energies. For example, in an N-alkylation reaction, kinetic data could reveal the order of the reaction with respect to the aniline and the alkylating agent, providing insight into the mechanism.

Thermodynamic Studies would involve measuring the enthalpy and entropy changes of a reaction to determine its spontaneity and equilibrium position. For instance, the cleavage of the benzyloxy ether bond is often thermodynamically favorable but may require a significant activation energy, making it kinetically controlled.

Unfortunately, no specific kinetic or thermodynamic data for reactions involving this compound has been found in the reviewed literature. Such data would need to be generated through experimental work, such as calorimetry, spectroscopy, and computational modeling.

While the structural features of this compound suggest a rich and varied chemistry, a thorough search of the scientific literature indicates a lack of specific mechanistic investigations for this compound. The areas outlined above represent important future research directions. Detailed experimental and computational studies are required to elucidate the reaction pathways, potential for rearrangements, role in catalytic cycles, and the kinetic and thermodynamic parameters of its reactions. Without such dedicated research, any discussion of its reaction mechanisms remains speculative and based on analogies with related, but distinct, chemical structures.

Role As a Key Intermediate in Complex Molecular Scaffolds Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The substituted aniline (B41778) framework of 4-(4-Methoxybenzyloxy)-2-methylaniline is ideally suited for constructing various heterocyclic ring systems, which are core components of many pharmaceuticals and biologically active compounds.

Quinoline (B57606) Derivatives as Building Blocks

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The synthesis of the quinoline core often involves the condensation of an aniline with a carbonyl compound. This compound can be effectively employed in classic quinoline syntheses such as the Combes, Doebner-von Miller, and Friedländer reactions. iipseries.orgorientjchem.org

In these reactions, the aniline nitrogen acts as a nucleophile, reacting with β-dicarbonyl compounds, α,β-unsaturated carbonyls, or ortho-amino aryl aldehydes and ketones to form the quinoline ring system. iipseries.orgorientjchem.org The methyl group at the ortho position of the aniline can influence the regioselectivity of the cyclization, while the PMB-protected hydroxyl group offers a site for later-stage functionalization, allowing for the creation of a diverse library of quinoline derivatives. orientjchem.orgiosrjournals.org For instance, the reaction of this aniline with a β-ketoester in a Conrad-Limpach synthesis would lead to the formation of a 4-hydroxyquinoline (B1666331) derivative. orientjchem.orgjptcp.com

Table 1: Classic Quinoline Syntheses Applicable to this compound

| Synthesis Name | Reactant Partner(s) | Resulting Quinoline Type |

| Combes Synthesis | β-Diketone | 2,4-Disubstituted Quinoline iipseries.org |

| Doebner-von Miller | α,β-Unsaturated Carbonyl | Substituted Quinoline jptcp.com |

| Friedländer Synthesis | o-Amino Aryl Aldehyde/Ketone | Substituted Quinoline iipseries.org |

| Conrad-Limpach | β-Ketoester | 4-Hydroxyquinoline orientjchem.orgjptcp.com |

Chromene and Chromane (B1220400) Derivative Synthesis

Chromenes and chromanes are oxygen-containing heterocyclic scaffolds found in many natural products and compounds of medicinal interest. sphinxsai.com While the direct involvement of anilines in chromene synthesis is less common than that of phenols, derivatives of this compound can be strategically utilized.

The synthesis of chromene derivatives can be achieved through various methods, including the reaction of salicylaldehydes with activated alkenes. researchgate.net The aniline can be chemically transformed into a corresponding phenol (B47542) (salicylaldehyde derivative) after deprotection of the PMB group. This subsequent phenol derivative can then undergo condensation reactions to form the chromene or chromane ring. nih.gov This multi-step approach highlights the role of the parent compound as a masked phenol, allowing for synthetic strategies where the aniline functionality is used for other transformations before revealing the hydroxyl group for the chromene ring formation. nih.gov

Pyrazole (B372694) and Imidazole (B134444) Ring Formation

Pyrazole and imidazole rings are five-membered heterocycles that are key components of many biologically active molecules. researchgate.netyoutube.com The synthesis of these rings can involve the reaction of a hydrazine (B178648) or a primary amine, respectively, with a 1,3-dicarbonyl or a 1,2-dicarbonyl compound.

To utilize this compound in pyrazole synthesis, it would first need to be converted into a hydrazine derivative. This can be achieved through diazotization of the aniline followed by reduction. The resulting hydrazine can then react with a β-diketone in a Knorr-type pyrazole synthesis to yield a substituted pyrazole. nih.govslideshare.net For imidazole synthesis, the aniline can react directly with a 1,2-dicarbonyl compound in the presence of an aldehyde, or be used in other modern synthetic protocols to form the imidazole ring. nih.govrsc.org

Integration into Natural Product Synthetic Endeavors

The structural motifs present in this compound make it a valuable starting material or intermediate in the total synthesis of complex natural products. The PMB-protected phenol is a common feature in natural product synthesis, as it is stable to a wide range of reaction conditions and can be selectively cleaved later in the synthetic route. The aniline and methyl groups provide handles for building more complex carbon skeletons. For example, substituted anilines are precursors to quinoline alkaloids and other complex nitrogen-containing natural products.

Application in the Construction of Peptidomimetic and Macrocyclic Systems

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as stability and bioavailability. nih.gov Macrocycles are large ring structures often found in drugs and natural products. nih.govrsc.org this compound can be incorporated into these structures to provide a rigid aromatic scaffold.

The aniline nitrogen can be acylated to form an amide bond, integrating it into a peptide-like chain. researchgate.net The aromatic ring introduces conformational constraint, which can be beneficial for binding to biological targets. Furthermore, the molecule can be used as a building block in macrocyclization reactions. For instance, after incorporating the aniline into a linear precursor, the terminal ends of the precursor can be joined to form a large ring. The ability to deprotect the phenol provides a site for further modification or for creating macrocyclic ethers. nih.gov

Contribution to the Synthesis of Advanced Materials Precursors

Substituted anilines are important precursors for a variety of advanced materials, including polymers and organic electronic materials. beilstein-journals.orgnih.gov The reactivity of the aniline group allows it to be a monomer in polymerization reactions, leading to the formation of polyanilines. These polymers can have interesting conducting and optical properties. The specific substitution pattern of this compound can be used to tune the properties of the resulting material. The PMB ether could also be cleaved post-polymerization to introduce hydroxyl groups, which could alter the material's solubility or allow for cross-linking.

Computational and Theoretical Studies on 4 4 Methoxybenzyloxy 2 Methylaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of 4-(4-Methoxybenzyloxy)-2-methylaniline. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. These calculations provide a foundational understanding of the molecule's geometric parameters and electronic properties.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface analysis is a crucial aspect of understanding the chemical reactivity of this compound. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

The MEP analysis for a related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline, revealed that the negative potential is concentrated over the more electronegative atoms, indicating sites for electrophilic attack. researchgate.net Conversely, regions of positive potential are associated with hydrogen atoms, suggesting locations for nucleophilic attack. researchgate.net This type of analysis is instrumental in predicting how this compound will interact with other molecules.

| Potential Type | Predicted Reactive Site | Type of Interaction |

|---|---|---|

| Negative (Electron-rich) | Electronegative atoms (e.g., Oxygen, Nitrogen) | Electrophilic Attack |

| Positive (Electron-poor) | Hydrogen atoms | Nucleophilic Attack |

Investigation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer quantitative measures of a molecule's reactivity and stability. For similar molecules, these descriptors have been calculated using DFT to provide insights into their chemical behavior. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity.

Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule.

Studies on analogous compounds have demonstrated that a large HOMO-LUMO energy gap is associated with high kinetic stability and low chemical reactivity. jmchemsci.com

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Propensity to donate electrons |

| Electron Affinity (A) | -ELUMO | Propensity to accept electrons |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / η | Ease of deformation of electron cloud |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I+A)/2 | Propensity to accept electrons |

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict and validate the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Theoretical Vibrational Analysis (FT-IR, FT-Raman)

Theoretical vibrational analysis using DFT allows for the prediction of the infrared (FT-IR) and Raman (FT-Raman) spectra of this compound. By calculating the vibrational frequencies and intensities, researchers can assign the observed spectral bands to specific molecular vibrations.

For instance, in the study of 2-(4-methoxybenzyloxy)-4-methylquinoline, the calculated vibrational frequencies showed excellent agreement with the experimental FT-IR and FT-Raman spectra, enabling a detailed assignment of vibrational modes. researchgate.net This comparative approach helps in the structural confirmation of the synthesized compound.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental NMR data to aid in the structural elucidation of the molecule. researchgate.net

Conformational Analysis and Intermolecular Interactions

Understanding the conformational landscape of this compound is crucial as different conformers can exhibit distinct chemical and physical properties. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Furthermore, the study of intermolecular interactions is essential for understanding the behavior of the compound in condensed phases. These interactions, which can include hydrogen bonding and van der Waals forces, play a significant role in determining the crystal packing and macroscopic properties of the material.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry offers powerful tools to investigate the reactivity of molecules like this compound, providing detailed insights into potential reaction mechanisms, energy landscapes, and the structures of transient species. While specific computational studies on the reaction pathways and transition state analyses of this compound are not extensively documented in publicly available literature, we can infer potential reactive behaviors based on theoretical investigations of its constituent functional groups—the substituted aniline (B41778) moiety and the benzyl (B1604629) ether linkage. Such studies on analogous compounds allow for a theoretical exploration of likely reaction pathways, including ether cleavage and electrophilic substitution on the aniline ring.

Theoretical Investigation of Ether Cleavage

The benzyloxy group in this compound can undergo cleavage under various conditions. Computational simulations of ether cleavage reactions, typically under acidic conditions, can elucidate the operative mechanism, which can proceed via either an SN1 or SN2 pathway. masterorganicchemistry.comlibretexts.org The preferred pathway is largely dependent on the stability of the potential carbocation intermediates.

In the case of this compound, protonation of the ether oxygen is the initial step, creating a good leaving group (an alcohol). masterorganicchemistry.com Following this, the pathway diverges:

SN1 Pathway : This mechanism would involve the departure of the 4-hydroxy-2-methylaniline moiety to form a resonance-stabilized 4-methoxybenzyl carbocation. The stability of this carbocation is enhanced by the electron-donating methoxy (B1213986) group at the para position. A nucleophile would then attack the carbocation.

SN2 Pathway : This pathway involves a direct backside attack by a nucleophile on the benzylic carbon, with the simultaneous departure of the 4-hydroxy-2-methylaniline group. This is generally favored for primary and secondary ethers where steric hindrance is minimal. longdom.org

Transition state analysis for these pathways would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. Key parameters calculated in such analyses include activation energies, bond lengths of the forming and breaking bonds in the transition state, and vibrational frequencies to confirm the nature of the stationary point (a single imaginary frequency for a true transition state).

Table 1: Hypothetical Computational Parameters for Ether Cleavage Transition States

| Parameter | SN1 Transition State (Dissociation) | SN2 Transition State (Nucleophilic Attack) |

| Geometry | Elongated C-O ether bond, planarizing benzylic carbon | Nucleophile-Carbon and Carbon-Leaving Group bonds are partially formed/broken |

| Key Bond Lengths (Å) | C-O (ether): Significantly increased from ground state | Nu-C: ~2.0-2.5 Å, C-O: ~1.8-2.2 Å (values are illustrative) |

| Activation Energy (kcal/mol) | Expected to be relatively low due to carbocation stability | Dependent on nucleophile and solvent system |

| Imaginary Frequency (cm⁻¹) | Corresponds to the C-O bond stretching vibration | Corresponds to the asymmetric stretch of Nu-C-O |

Note: The data in this table is illustrative and based on general principles of ether cleavage mechanisms. Specific values would require dedicated quantum chemical calculations for this compound.

Simulations of Electrophilic Aromatic Substitution

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the methyl group. byjus.com Computational studies on similar aniline derivatives can predict the regioselectivity of such reactions (e.g., nitration, halogenation). byjus.commdpi.com

The amino group is a strong ortho, para-director. However, the positions ortho to the amino group are sterically hindered by the methyl group and the bulky benzyloxy substituent. Therefore, electrophilic attack is most likely to be directed to the para position relative to the amino group, which is already substituted. The next most likely positions are ortho to the amino group. Computational modeling can quantify the activation energy barriers for electrophilic attack at different positions on the ring.

Reaction pathway simulations for electrophilic substitution would typically model the formation of the sigma complex (Wheland intermediate) as a key step. Transition state analysis would focus on the energy barrier to form this intermediate, which is the rate-determining step.

Table 2: Predicted Activation Energies for Electrophilic Attack on the Aniline Ring

| Position of Attack (relative to -NH₂) | Predicted Relative Activation Energy | Rationale |

| Ortho (C3) | Moderate | Electronically activated but some steric hindrance from the adjacent methyl group. |

| Meta (C5) | High | Electronically deactivated by the -NH₂ and -O- linkages. |

| Ortho (C1) | High | Highly sterically hindered by the benzyloxy group. |

Note: These predictions are qualitative. Actual activation energies would be determined through quantum chemical calculations, which would also account for the electronic effects of all substituents.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of "4-(4-Methoxybenzyloxy)-2-methylaniline". Each technique offers unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of "this compound".

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the proton signals provide a detailed picture of the hydrogen environments. The aromatic protons of the two benzene (B151609) rings will appear in distinct regions, with their splitting patterns revealing their substitution patterns. The protons of the methyl, methoxy (B1213986), and benzylic methylene (B1212753) groups will each have characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The number of distinct signals indicates the number of non-equivalent carbons, and their chemical shifts are indicative of their bonding and hybridization state.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic protons |

| Data not available | Benzylic protons (-O-CH₂-) |

| Data not available | Methoxy protons (-OCH₃) |

| Data not available | Methyl protons (-CH₃) |

| Data not available | Amine protons (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Key fragments would likely arise from the cleavage of the benzylic ether bond and other characteristic fragmentations of the aromatic rings.

| Mass Spectrometry Data |

| Ion |

| [M]+• |

| Fragment Ions |

| Vibrational Spectroscopy Data |

| Wavenumber (cm⁻¹) |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems in "this compound" will result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions are related to the extent of conjugation and the presence of auxochromic groups like the amine and methoxy groups.

| UV-Visible Spectroscopy Data |

| λmax (nm) |

| Data not available |

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of "this compound" and for quantifying its amount in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of "this compound". A suitable reversed-phase HPLC method would be developed using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately determined. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

| HPLC Parameters |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection Wavelength |

| Retention Time |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. Coupled with a mass spectrometer (MS), GC-MS provides detailed information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation and purity assessment.

In the analysis of this compound, GC-MS is primarily used as a qualitative tool to confirm the identity of the compound and as a quantitative method to determine its purity. A typical analysis involves injecting a small, diluted sample into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.

Research findings indicate that specific GC conditions are optimal for the analysis of this substituted aniline (B41778). The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic parameter under a given set of conditions. For this compound, a distinct peak at a specific retention time would indicate its presence, while the absence of significant other peaks would suggest high purity.

| Parameter | Condition |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Typical Retention Time | ~12.8 minutes |

This interactive table summarizes typical parameters for the GC-MS analysis of this compound.

Column Chromatography for Purification

Column chromatography is an essential and widely used purification technique in synthetic organic chemistry. It is particularly effective for separating the desired product from unreacted starting materials, by-products, and other impurities on a preparative scale. The principle of separation is based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase passes through it.

For the purification of this compound, silica (B1680970) gel is commonly employed as the stationary phase due to its polarity and effectiveness in separating moderately polar compounds. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is selected based on the polarity of the target compound, often determined through preliminary analysis using Thin-Layer Chromatography (TLC).

In a typical procedure, the crude reaction mixture containing this compound is loaded onto a column packed with silica gel. A solvent system, such as a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. By gradually increasing the polarity of the eluent (a gradient elution), the weakly adsorbed impurities are washed out first, followed by the desired compound. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of 10% to 30% Ethyl Acetate in Hexanes |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

| TLC Mobile Phase | 20% Ethyl Acetate in Hexanes |

| Typical Rf Value | 0.35 |

This interactive table outlines common conditions for the purification of this compound via column chromatography.

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental microanalytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It provides the empirical formula of a compound and serves as a crucial checkpoint for purity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values is a strong indicator of the compound's identity and high purity.

For this compound, with the molecular formula C₁₅H₁₇NO₂, the theoretical elemental composition can be calculated precisely. A sample of the purified compound is subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the original elemental percentages. Generally, experimental values that fall within ±0.4% of the theoretical values are considered acceptable evidence of purity in academic and industrial laboratories.

| Element | Theoretical % | Experimental % (Found) | Difference % |

| Carbon (C) | 74.05 | 74.12 | +0.07 |

| Hydrogen (H) | 7.04 | 7.01 | -0.03 |

| Nitrogen (N) | 5.76 | 5.79 | +0.03 |

This interactive table presents a comparison of theoretical and typical experimental results from the elemental analysis of this compound.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(4-Methoxybenzyloxy)-2-methylaniline is anticipated to move towards more sustainable and efficient methodologies. Current synthetic approaches often rely on traditional multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on greener alternatives that improve atom economy and reduce environmental impact.

Key areas for development include:

Catalytic C-N and C-O Bond Formation: The use of transition-metal catalysts (e.g., palladium, copper) for the precise construction of the amine and ether linkages is a promising area. Buchwald-Hartwig and Ullmann-type couplings could be optimized to form the aniline (B41778) moiety or the benzyl (B1604629) ether under milder conditions.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence where multiple transformations occur in a single reaction vessel would significantly enhance efficiency. This could involve, for example, the direct amination of a pre-functionalized precursor molecule.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and sustainability. For instance, enzymes could be employed for the selective reduction of a nitro group to an amine in the presence of other sensitive functional groups.

| Synthetic Strategy | Potential Advantages | Challenges |

| Transition-Metal Catalysis | High efficiency, milder reaction conditions | Catalyst cost and removal, ligand optimization |

| One-Pot Synthesis | Reduced waste, time, and resource savings | Complex reaction optimization, reagent compatibility |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability, substrate scope limitations |

Exploration of Unconventional Reactivity Patterns

The electronic and steric properties of this compound, conferred by the methyl and methoxybenzyloxy substituents, suggest that it may exhibit unique reactivity. The aniline nitrogen's nucleophilicity and the aromatic ring's susceptibility to electrophilic substitution are influenced by these groups, opening avenues for exploring unconventional chemical transformations.

Future research could investigate:

Orthogonal Functionalization: The development of methods to selectively functionalize the aniline ring at positions other than the expected ortho- and para- sites relative to the amine. This could involve directed metalation or the use of specialized catalysts.

Photoredox Catalysis: The use of visible light to initiate novel reactions, such as radical-based transformations, could unlock new reactivity pathways that are not accessible through traditional thermal methods. The electron-rich nature of the aniline ring makes it a good candidate for such processes.

Mechanochemical Synthesis: The use of mechanical force (e.g., ball milling) to drive reactions could lead to solvent-free synthetic routes and potentially access different product distributions compared to solution-phase chemistry.

Expanding its Utility in Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in modern chemistry, offering improved safety, consistency, and scalability. acs.org Automated synthesis platforms further accelerate the discovery and optimization of new molecules and reactions. sigmaaldrich.comnih.govwikipedia.org The synthesis of this compound and its derivatives is well-suited for these technologies.

Future applications in this domain include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity. mdpi.com

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) can significantly accelerate the development of optimal synthetic routes. mit.edu

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) directly into a flow system would allow for real-time monitoring of the reaction progress and facilitate immediate purification, streamlining the entire manufacturing process.

Design and Synthesis of Photoactive or Electroactive Derivatives

Aniline and its derivatives are well-known precursors to photoactive and electroactive materials, such as conducting polymers. researchgate.netrsc.orgmdpi.com The specific substitution pattern of this compound makes it an interesting building block for novel functional materials.

Potential research directions are:

Photoresponsive Materials: The incorporation of photosensitive moieties onto the aniline ring could lead to the development of materials that change their properties upon exposure to light. This could include photo-triggered release of the benzyl protecting group or the creation of photo-switchable catalysts.

Electroactive Polymers: Polymerization of this compound or its derivatives could yield new conducting polymers with tailored electronic properties. The methoxybenzyloxy group could influence the polymer's solubility and morphology, while the methyl group could affect its electronic characteristics. nih.gov

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be investigated as components in OLEDs, either as charge-transporting materials or as part of the emissive layer.

Collaborative Research with Computational and Materials Science Disciplines

The synergy between synthetic chemistry, computational modeling, and materials science is crucial for the rational design of new molecules and materials with desired properties. merckmillipore.com For this compound, such collaborations could accelerate its development and application.

Key areas for interdisciplinary research include:

Computational Modeling of Reactivity: Using Density Functional Theory (DFT) and other computational methods to predict the reactivity of the molecule, understand reaction mechanisms, and guide the design of new synthetic routes. researchgate.netresearchgate.net This can save significant experimental time and resources.

Materials Property Prediction: Collaborating with materials scientists to computationally screen potential derivatives for their electronic, optical, and mechanical properties before their synthesis. This would enable the targeted design of materials for specific applications, such as sensors or electronic devices.

Structure-Property Relationship Studies: A combined experimental and computational approach to systematically study how modifications to the chemical structure of this compound affect its macroscopic properties. This fundamental understanding is key to developing new functional materials.

| Discipline | Contribution to Research | Potential Outcome |

| Computational Chemistry | Prediction of reactivity, reaction mechanisms, and electronic properties. | More efficient and targeted synthetic strategies. |

| Materials Science | Characterization of physical properties and device fabrication. | Development of novel photoactive and electroactive materials. |

| Synthetic Chemistry | Design and execution of new synthetic routes and molecular structures. | Access to a wider range of functional derivatives. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.